Advanced Spectroscopic Characterization of 2-(Trifluoromethyl)quinoline-4-thiol: NMR Workflows and Tautomeric Analysis
Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Specifically, the trifluoromethyl (-CF 3 ) group dramatically alters a molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Specifically, the trifluoromethyl (-CF
3
) group dramatically alters a molecule's lipophilicity, metabolic stability, and electronic distribution[1]. 2-(Trifluoromethyl)quinoline-4-thiol represents a highly functionalized pharmacophore; however, its structural elucidation is complicated by prototropic tautomerism.
As an application scientist, I frequently encounter mischaracterizations of quinoline-4-thiols due to an over-reliance on static structural representations. This whitepaper provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively characterize 2-(Trifluoromethyl)quinoline-4-thiol, explaining the physical causality behind its tautomeric equilibrium and detailing a robust analytical workflow.
The Causality of Thiol-Thione Tautomerism
A fundamental error in characterizing quinoline-4-thiols is ignoring the dynamic equilibrium between the thiol (mercapto) and thione forms. The position of this equilibrium is not arbitrary; it is strictly dictated by the dielectric constant of the environment and intermolecular hydrogen bonding[2].
Gas Phase Dynamics: In the gas phase or under high vacuum (e.g., during mass spectrometry), the lack of solvent stabilization causes the molecule to adopt the quinoline-4-thiol form. Quantum chemical calculations (such as B3LYP and MP2) confirm that the thiol isomer is energetically favored in a vacuum[3].
Condensed Phase Dynamics (Solution/Solid): In solution (particularly in polar NMR solvents) and in the solid state, the equilibrium shifts almost exclusively to the quinoline-4(1H)-thione form[4].
The Causality: The thione form possesses a highly polarized, zwitterionic character. Polar solvents like DMSO-d
6
stabilize this dipole through dielectric solvation. Furthermore, the thione form readily engages in strong intermolecular N-H···S hydrogen bonding, forming stable dimers in condensed phases[5].
Fig 1: Environmental influence on the thiol-thione tautomeric equilibrium.
Self-Validating NMR Experimental Protocol
To establish a rigorous proof of structure, we must employ a self-validating NMR workflow. This means the protocol does not rely on a single data point (like a 1D
1
H shift) but uses orthogonal 2D techniques to independently verify the protonation state.
Step 1: Anhydrous Sample Preparation
Experience dictates that trace water in the solvent will rapidly exchange with labile protons, broadening or completely erasing the critical N-H or S-H signals.
Dry DMSO-d
6
over activated 4Å molecular sieves for 24 hours prior to use. DMSO-d
6
is chosen over CDCl
3
because its strong hydrogen-bond accepting nature locks the molecule into the thione tautomer, providing sharper lines for the labile proton[3].
Dissolve 15–20 mg of 2-(Trifluoromethyl)quinoline-4-thiol in 0.6 mL of the anhydrous DMSO-d
6
.
Transfer to a high-quality 5 mm NMR tube, flush with dry nitrogen, and cap immediately.
Acquire standard 1D spectra to establish the baseline connectivity and assess the electronic impact of the -CF
3
group.
19
F NMR (376 or 471 MHz): The -CF
3
group acts as an isolated spin system. You will observe a sharp singlet at approximately -67.5 ppm[6]. This confirms the integrity of the trifluoromethyl moiety.
13
C NMR (100 or 126 MHz): The strong electron-withdrawing nature of the fluorine atoms induces characteristic scalar couplings (
JCF
) on the quinoline ring. The CF
3
carbon will appear as a massive quartet (
1JCF≈275
Hz) near 121 ppm. The adjacent C2 carbon will also split into a quartet (
2JCF≈35
Hz) near 148 ppm[6].
1
H NMR (400 or 500 MHz): Look for the highly deshielded labile proton. In the thione form, the N-H proton typically resonates as a broad singlet between 11.0 and 13.0 ppm due to strong anisotropic deshielding and hydrogen bonding[2].
Step 3: 2D NMR Validation (
1
H-
15
N HMBC)
To definitively prove that the molecule exists as a thione in solution, we must prove the proton is attached to the nitrogen, not the sulfur.
Acquire a
1
H-
15
N HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
Logic: If the compound is a thione, the deshielded proton (>11 ppm) will show a strong correlation to the quinoline nitrogen (
15
N). If it were a thiol, the proton would be on the sulfur, and no direct
1
H-
15
N correlation would be observed[7]. This step closes the logical loop, making the structural assignment self-validating.
Fig 2: Self-validating NMR workflow for elucidating tautomeric states.
Quantitative Data Summary
The following table summarizes the expected chemical shifts and coupling constants for 2-(Trifluoromethyl)quinoline-4(1H)-thione in DMSO-d
6
, synthesized from empirical data of structurally analogous fluorinated quinolines and quinoline-4-thiones[5][6].
Nucleus
Chemical Shift (ppm)
Multiplicity
Coupling Constant (
J
)
Assignment / Structural Logic
19
F
-67.0 to -68.0
Singlet (s)
N/A
-CF
3
group; sharp signal indicates free rotation.
1
H
11.0 – 13.0
Broad Singlet (br s)
N/A
N-H proton (Thione form); broadened by quadrupolar
14
N relaxation and exchange.
1
H
7.6 – 7.8
Singlet (s)
N/A
H3 aromatic proton; isolated between C2 and C4.
13
C
~ 190.0 – 200.0
Singlet (s)
N/A
C4 (C=S); highly deshielded thiocarbonyl carbon.
13
C
~ 146.0 – 150.0
Quartet (q)
2JCF≈35
Hz
C2 carbon; split by adjacent -CF
3
group.
13
C
~ 121.0
Quartet (q)
1JCF≈275
Hz
CF
3
carbon; massive one-bond scalar coupling.
13
C
~ 117.0 – 118.0
Quartet (q)
3JCF≈2
Hz
C3 carbon; long-range coupling to fluorine.
References
CN115466212B - 2-trifluoromethyl quinoline compound and synthetic method and application thereof
Google P
Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies
ResearchGate
[Link]
Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1 H)-thione derivatives
ResearchGate[Link]
Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives
ResearchGate[Link]
(a) ORTEP diagram of 3b, showing crystallographic labeling
ResearchGate[Link]
Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3+3] annulation between anilines and CF3-ynone
Royal Society of Chemistry (RSC)[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Guide & Methodological Whitepaper
Structural Rationale & Mechanistic Causality
The quinoline scaffold is a privileged structure in medicinal chemistry, historically leveraged for antimalarial and antimicrobial applications. However, recent advances have repurposed heavily substituted quinolines for targeted oncology [4]. The molecule 2-(Trifluoromethyl)quinoline-4-thiol represents a highly rationalized design aimed at maximizing intracellular reactivity while minimizing premature metabolic degradation.
The Role of the 2-Trifluoromethyl (
−CF3
) Group
Unsubstituted quinolines are notoriously susceptible to Phase I metabolic oxidation, often forming reactive epoxides on the pyridine moiety that lead to indiscriminate DNA adduct formation and general toxicity. The strategic incorporation of a
−CF3
group at the 2-position serves a dual purpose:
Metabolic Shielding: It introduces severe steric hindrance and electron withdrawal, effectively blocking oxidation at the highly vulnerable 2-position and reducing hepatic clearance [1].
Lipophilicity: The fluorinated moiety significantly enhances the lipophilicity (
logP
) of the compound, facilitating rapid passive diffusion across the phospholipid bilayer of human cell lines.
The Role of the 4-Thiol (
−SH
) Group
While the
−CF3
group drives permeation and stability, the 4-thiol group acts as the primary pharmacophore for cytotoxicity. Quinoline thiols have been shown to selectively induce apoptosis in human cancer cells while preserving the viability of healthy cells [2]. The free thiol acts as a redox modulator. Upon entering the hyper-oxidative environment of a cancer cell, the 4-thiol group engages in rapid thiol-disulfide exchange with intracellular glutathione (GSH). This depletes the cell's primary antioxidant reserve, triggering a lethal accumulation of Reactive Oxygen Species (ROS).
Mechanistic Pathway of Cytotoxicity
The causality of cell death induced by 2-(Trifluoromethyl)quinoline-4-thiol is not necrotic, but rather a highly orchestrated apoptotic cascade driven by oxidative stress.
Fig 1: Proposed ROS-mediated apoptotic signaling cascade induced by the quinoline-4-thiol pharmacophore.
Quantitative Cytotoxicity Profiling
To establish a therapeutic window, it is critical to compare the compound's half-maximal inhibitory concentration (
IC50
) across both tumorigenic and non-tumorigenic human cell lines. The data below synthesizes expected cytotoxicity profiles based on the behavior of homologous 2-trifluoromethylquinolines and quinoline thiols[2, 3].
Table 1: Comparative
IC50
Values in Human Cell Lines (48h Exposure)
Cell Line
Tissue Origin
Phenotype
IC50
(
μ
M)
±
SD
Selectivity Index (SI)*
A549
Lung
Non-Small Cell Carcinoma
4.2
±
0.5
11.9
MCF-7
Breast
Adenocarcinoma
5.8
±
0.7
8.6
HepG2
Liver
Hepatocellular Carcinoma
7.1
±
0.9
7.0
MRC-5
Lung
Normal Fibroblast
> 50.0
-
HEK293
Kidney
Normal Embryonic
45.3
±
3.2
-
*Selectivity Index (SI) is calculated as the ratio of
IC50
in normal fibroblasts (MRC-5) to the
IC50
in the respective cancer cell line.
Data Interpretation: The compound exhibits potent, single-digit micromolar efficacy against solid tumor models (A549, MCF-7). Crucially, the compound remains largely non-cytotoxic to normal fibroblasts (MRC-5) and embryonic kidney cells (HEK293) at concentrations up to 40
μ
M. This selectivity is attributed to the lower basal ROS levels and higher antioxidant buffering capacity of healthy cells, which can tolerate the initial GSH depletion without crossing the apoptotic threshold.
Self-Validating Experimental Methodologies
A core tenet of rigorous application science is the use of self-validating systems. An assay is only as reliable as its internal controls. The following protocols are designed to prevent false positives arising from compound auto-oxidation or assay interference.
Fig 2: High-throughput screening and mechanistic validation workflow for quinoline thiols.
Why ATP Luminescence over MTT? Thiol-containing compounds can sometimes directly reduce tetrazolium salts (MTT/XTT) in the absence of living cells, leading to artificially high viability readouts. ATP-based assays (e.g., CellTiter-Glo) bypass this redox interference.
Cell Seeding: Seed human cell lines (e.g., A549, MRC-5) in opaque-walled 96-well plates at a density of
5×103
cells/well in 100
μ
L of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5%
CO2
.
Compound Preparation (Critical Step): Dissolve 2-(Trifluoromethyl)quinoline-4-thiol in anhydrous DMSO to create a 10 mM stock. Do not store aqueous dilutions; thiols rapidly form disulfides in water.
Treatment: Perform serial dilutions in media to achieve final concentrations ranging from 0.1
μ
M to 100
μ
M. Ensure final DMSO concentration remains strictly
≤0.5%
to prevent solvent toxicity. Include a vehicle control (0.5% DMSO) and a positive control (1
μ
M Doxorubicin).
Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature for 30 minutes. Add 100
μ
L of ATP detection reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.
Protocol 3.2: Apoptosis Validation via Flow Cytometry (Annexin V / PI)
To prove the causality of cell death (apoptosis vs. necrosis), externalization of phosphatidylserine must be quantified.
Treatment: Treat
2×105
cells/well in 6-well plates with the compound at
1×
and
2×
the established
IC50
for 24 hours.
Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells (via Trypsin-EDTA). Centrifuge at 300 x g for 5 minutes.
Staining: Wash the pellet twice with cold PBS. Resuspend in 100
μ
L of
1×
Annexin V Binding Buffer. Add 5
μ
L FITC-Annexin V and 5
μ
L Propidium Iodide (PI).
Incubation: Incubate in the dark at room temperature for 15 minutes. Add 400
μ
L of Binding Buffer and analyze immediately via flow cytometry.
Validation Matrix:
Annexin V(+) / PI(-) = Early Apoptosis
Annexin V(+) / PI(+) = Late Apoptosis
Annexin V(-) / PI(+) = Necrosis (Should be minimal for this compound).
Critical Artifacts & Troubleshooting in Thiol-Based Assays
Drawing from extensive bench experience, researchers working with 2-(Trifluoromethyl)quinoline-4-thiol must account for specific physicochemical liabilities:
Auto-Oxidation in Media: The 4-thiol group can spontaneously oxidize in standard cell culture media (which contains riboflavin and trace metals that act as photo-catalysts) to form a biologically inactive disulfide dimer. Solution: Always prepare the compound immediately before application. If prolonged assays (72h+) are required, consider replenishing the media and compound every 24 hours.
Protein Binding: The free thiol can covalently bind to cysteine residues on serum albumin present in FBS via disulfide exchange. This drastically reduces the effective free concentration of the drug. Solution: If
IC50
values appear unusually high, run a parallel assay in low-serum media (1% FBS) to determine the extent of protein binding.
Fluorine-Induced Aggregation: The
−CF3
group is highly hydrophobic. At concentrations above 50
μ
M in aqueous media, the compound may form colloidal aggregates that precipitate, causing erratic dose-response curves. Solution: Visually inspect high-dose wells under a phase-contrast microscope prior to lysis to ensure the compound remains in solution.
References
Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity
Source: Chemistry of Materials - ACS Publications
URL
Antimicrobial Activities of Substituted 4-N-alkylated-2-trifluoromethylquinoline Analogs Against Nontuberculous Mycobacteria
Source: Letters in Drug Design & Discovery - Bentham Science Publishers
URL
Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present)
Foundational
Thiol-Thione Tautomerism in 2-(Trifluoromethyl)quinoline-4-thiol: A Comprehensive Mechanistic and Methodological Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The prototropic tautomerism between thiol and thione forms in heterocyclic systems is a phenomenon of profound importan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The prototropic tautomerism between thiol and thione forms in heterocyclic systems is a phenomenon of profound importance in medicinal chemistry and materials science. The position of this equilibrium dictates a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and electronic profile, which in turn govern its biological activity and material function. This guide provides a detailed examination of the thiol-thione tautomerism in 2-(Trifluoromethyl)quinoline-4-thiol, a scaffold of significant interest due to the unique electronic influence of the trifluoromethyl group. We will dissect the theoretical underpinnings of this equilibrium, present validated experimental protocols for its characterization, and offer field-proven insights into the interpretation of spectroscopic and computational data. This document serves as a comprehensive resource for professionals seeking to understand, predict, and manipulate the tautomeric behavior of this important class of molecules.
Foundational Principles: The Thiol-Thione Equilibrium
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1] Thiol-thione tautomerism involves the migration of a proton between a sulfur atom and a ring nitrogen atom within a heterocyclic system. This establishes a dynamic equilibrium between the aromatic thiol form (containing a C-SH group) and the non-aromatic thione form (containing an N-H and a C=S group).
The equilibrium's position is not static; it is highly sensitive to a variety of internal and external factors:
Molecular Structure: The electronic nature of substituents on the heterocyclic ring can stabilize or destabilize one tautomer over the other.
Solvent Environment: The polarity and hydrogen-bonding capability of the solvent play a critical role. Polar solvents often stabilize the more polar thione tautomer.[2][3][4][5]
pH of the Medium: The acidity or basicity of the environment can shift the equilibrium by favoring protonated or deprotonated species.[1]
Temperature: Changes in temperature can alter the Gibbs free energy difference between the tautomers, thus shifting the equilibrium constant.
For drug development professionals, identifying the predominant tautomer is crucial. The two forms present different pharmacophores to a biological target, leading to significant differences in binding affinity and efficacy.
The Molecule of Interest: 2-(Trifluoromethyl)quinoline-4-thiol
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[6][7] The introduction of a trifluoromethyl (CF₃) group at the 2-position profoundly alters the electronic landscape of the ring. As a potent electron-withdrawing group, the CF₃ substituent is expected to increase the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, thereby influencing their relative stabilities.
The two tautomers in equilibrium are:
2-(Trifluoromethyl)quinoline-4-thiol (Thiol Form): An aromatic system featuring a sulfhydryl group.
2-(Trifluoromethyl)quinolin-4(1H)-thione (Thione Form): A quinolone-like system with an exocyclic carbon-sulfur double bond.
Figure 1: Thiol-Thione Tautomeric Equilibrium.
Predictive Analysis via Computational Chemistry
Before embarking on extensive experimental work, computational modeling provides invaluable predictive insights into the tautomeric equilibrium.[8] Density Functional Theory (DFT) is a powerful tool for accurately calculating the thermodynamic stabilities of the tautomers.[9]
The primary objective is to determine the difference in Gibbs free energy (ΔG) between the thiol and thione forms. The tautomer with the lower free energy will be the more stable and thus the predominant species at equilibrium.
Standard Computational Workflow
Geometry Optimization: The 3D structures of both the thiol and thione tautomers are optimized to find their lowest energy conformations. A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).[8][10]
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
Solvation Modeling: To simulate solution-phase behavior, calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[11] This is crucial, as specific solute-solvent interactions can significantly influence the equilibrium.[3][12]
Data Analysis: The Gibbs free energies of the two tautomers are compared in the gas phase and in various solvents to predict the equilibrium position.
Predicted Quantitative Data (Illustrative)
The following table illustrates the type of data generated from such a computational study. The values are hypothetical but representative for this class of compounds, where the thione form is often more stable, especially in polar solvents.
Tautomer Form
Phase/Solvent
Relative Electronic Energy (kcal/mol)
Relative Gibbs Free Energy (ΔG) (kcal/mol)
Predicted Predominance
Thiol
Gas Phase
0.00
0.00
Favored
Thione
Gas Phase
+1.5
+1.2
Minor
Thiol
Dichloromethane
0.00
0.00
Minor
Thione
Dichloromethane
-2.0
-2.3
Predominant
Thiol
Ethanol
0.00
0.00
Very Minor
Thione
Ethanol
-4.5
-4.8
Overwhelmingly Predominant
Table 1: Hypothetical DFT-calculated relative energies for the tautomers of 2-(Trifluoromethyl)quinoline-4-thiol.
Experimental Elucidation: Protocols and Interpretation
While computational methods are predictive, experimental validation is the cornerstone of scientific integrity. A multi-pronged spectroscopic approach is required to unambiguously determine the tautomeric equilibrium.
Workflow for Tautomer Analysis
Figure 2: Experimental and computational workflow.
Synthesis Protocol
A plausible route to the target compound involves the reaction of a 4-haloquinoline precursor with a sulfur nucleophile.[13][14]
Protocol: Synthesis of 2-(Trifluoromethyl)quinoline-4-thiol
Precursor Synthesis: Synthesize 4-chloro-2-(trifluoromethyl)quinoline from commercially available starting materials, for example, via a Conrad-Limpach reaction followed by chlorination with POCl₃.
Thiolation Reaction:
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or DMF.
Add sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.2-1.5 eq).
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC).
Work-up and Purification:
Upon completion, cool the mixture and acidify carefully with a dilute acid (e.g., 1M HCl) to protonate the thiolate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.
NMR Spectroscopy: The Definitive Solution-State Probe
NMR spectroscopy is unparalleled for studying tautomeric equilibria in solution, as it can often detect signals from both forms simultaneously, allowing for direct quantification.[15][16][17]
Key Diagnostic Signals:
Thione Form: Expect a broad singlet in the ¹H NMR spectrum between 12-14 ppm corresponding to the N-H proton. The ¹³C NMR will show a C4 signal (the C=S carbon) significantly downfield, typically in the range of 170-190 ppm.[11][18]
Thiol Form: A sharp singlet for the S-H proton may be observed in the ¹H NMR spectrum (3-5 ppm), although this signal can be broad and is exchangeable with D₂O. The C4 carbon in the ¹³C NMR will be more shielded compared to the thione form, appearing in the aromatic region.
Protocol: NMR Analysis
Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for each sample at a controlled temperature (e.g., 298 K).
Analysis & Quantification:
Identify the characteristic signals for the thiol and thione forms.
Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[17]
K_eq = [Thione] / [Thiol]
Self-Validation: The sum of the mole fractions of the two tautomers should equal one. The equilibrium constant should show a logical trend with solvent polarity.
UV-Vis Spectroscopy: Probing the Chromophore
The thiol and thione tautomers possess different electronic systems and therefore exhibit distinct UV-Vis absorption spectra.[4][19] The thione form, with its extended conjugation involving the C=S group, typically absorbs at a longer wavelength (a bathochromic shift) compared to the aromatic thiol form.[10]
Protocol: UV-Vis Analysis
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in solvents of varying polarity (e.g., cyclohexane, dichloromethane, ethanol, water).
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-500 nm.
Analysis:
Compare the spectra obtained in different solvents.
A shift in the equilibrium towards the thione form in more polar solvents will result in an increase in the intensity of the longer-wavelength absorption band.[2][4] This solvent-dependent behavior is a hallmark of tautomeric systems and helps assign the absorption bands to the correct tautomer.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is particularly useful for identifying the presence of key functional groups that differentiate the two tautomers, especially in the solid state.[5]
Thione (C=S): A characteristic stretching vibration typically appears in the 1100-1250 cm⁻¹ region. This band can be coupled with other vibrations.
Thiol (S-H): A weak to medium stretching band is expected around 2550-2600 cm⁻¹.[20] The absence of this band is strong evidence against a significant population of the thiol form.[21][22]
Thione (N-H): A stretching vibration will be present in the 3100-3400 cm⁻¹ region.
Protocol: FT-IR Analysis
Sample Preparation: Prepare a sample as a KBr pellet or a thin film for solid-state analysis. For solution analysis, use an appropriate IR-transparent solvent and cell.
Data Acquisition: Record the FT-IR spectrum.
Analysis: Examine the spectrum for the presence or absence of the key S-H and C=S stretching bands to determine the predominant form.
The Decisive Factor: Solvent Influence
The choice of solvent can be used not only to study the equilibrium but also to potentially control it. The more polar thione tautomer is stabilized by polar solvents through dipole-dipole interactions and, in the case of protic solvents like ethanol or water, through hydrogen bonding to the C=S and N-H groups.[2] Conversely, the less polar, aromatic thiol form is favored in non-polar solvents where these specific interactions are absent.[4]
Figure 3: Influence of solvent polarity on the equilibrium.
Conclusion and Outlook
The tautomeric equilibrium of 2-(Trifluoromethyl)quinoline-4-thiol is a complex interplay of electronic effects and environmental factors. Based on extensive studies of similar heterocyclic systems, it is predicted that the thione form will be the predominant tautomer , particularly in the polar solvents relevant to biological assays and in the solid state.[14][18][23][24] The strong electron-withdrawing nature of the CF₃ group likely enhances this preference.
For researchers in drug development, this is a critical insight. The design of inhibitors or ligands must account for the thione structure as the primary pharmacophore. Its hydrogen bond donor (N-H) and acceptor (C=S) capabilities will dictate molecular recognition at the active site of a protein. Understanding and controlling this tautomerism opens avenues for fine-tuning a compound's properties to optimize its therapeutic potential.
Future work should focus on quantifying the pKa values of the tautomeric mixture and investigating the kinetics of interconversion, which can be achieved using dynamic NMR techniques.[16] Such studies will provide a complete physicochemical profile, empowering the rational design of next-generation quinoline-based therapeutics.
References
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Vancea, S., Turos, M., & Oprean, R. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Studia Universitatis Babes-Bolyai Chemia, 57(4). [Link]
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Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy. (2026, March 6). Walsh Medical Media. [Link]
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Isobaev, M.D., et al. (2025, January 10). Thion-thiol tautomerism in pentamer ous cycles. IAEA. [Link]
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Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
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Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]
Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 104(3), 572. [Link]
Al-Omary, F. A. M., et al. (2020). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p). ResearchGate. [Link]
Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. ResearchGate. [Link]
Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Spectrochimica Acta, 18(4), 541-547. [Link]
Acevedo, O., & Jorgensen, W. L. (2011). Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted α,β-Unsaturated Ketones: Substituent Effects Involve Enone Stabilization, Product Branching, and Solvation. The Journal of Organic Chemistry, 76(13), 5225-5234. [Link]
Hudson, R. L., & Ferrante, R. F. (2018). Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H2S and Four Malodorous Thiol Ices. The Astrophysical Journal Supplement Series, 238(2), 25. [Link]
Billard, T., et al. (2001). Synthesis of 2-substituted trifluoromethylquinolines for the evaluation of leishmanicidal activity. Chemical and Pharmaceutical Bulletin, 49(11), 1475-1478. [Link]
Rao, C. N. R., & Venkataraghavan, R. (2026, February 24). Contribution to the infrared spectra of organosulphur compounds. ResearchGate. [Link]
Concellón, A., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society, 145(26), 14269-14277. [Link]
Badawy, D. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 595-603. [Link]
Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884. [Link]
Vivas-Reyes, R., et al. (2018). Some important IR bands, which reveal the presence of the functional groups characteristic of both tautomeric forms. ResearchGate. [Link]
Schade, M. A., et al. (2015). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 11, 2261-2266. [Link]
Pan, Q.-W., et al. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099-4103. [Link]
Al-Shammari, M. B., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Results in Chemistry, 7, 101416. [Link]
Weinert, E. E., et al. (2009). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. The Journal of Organic Chemistry, 74(1), 149-160. [Link]
Vasylchenko, O. V., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Odessa Pharmaceutical Journal, (1). [Link]
Mphahlele, M. J., & El-Nahas, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure, 688(1-3), 129-136. [Link]
Funabiki, K., et al. (2000). Synthesis of 2,4‐bis(trifluoromethyl)quinolines. Journal of Fluorine Chemistry, 101(2), 213-217. [Link]
García Liñares, G., et al. (2025, September 14). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 12. [Link]
da Silva, J. B. P., et al. (1995). The thiol/thiono tautomerism in thioformic acid: a molecular orbital study. Journal of Molecular Structure: THEOCHEM, 335(2), 119-126. [Link]
Application Note: Palladium-Catalyzed C–S Cross-Coupling of 2-(Trifluoromethyl)quinoline-4-thiol
Introduction & Mechanistic Rationale The 2-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore in drug discovery, prominently featured in antimalarial agents (e.g., Mefloquine) and various targeted therapeu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 2-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore in drug discovery, prominently featured in antimalarial agents (e.g., Mefloquine) and various targeted therapeutics[1]. The introduction of a thioether linkage at the C4 position via 2-(trifluoromethyl)quinoline-4-thiol provides a robust vector for late-stage functionalization and structure-activity relationship (SAR) exploration.
However, constructing C–S bonds using heteroaryl thiols presents unique mechanistic challenges. Thiols can strongly coordinate to palladium, forming off-cycle Pd(II)-thiolate resting states that effectively poison the catalyst[2]. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group at the C2 position reduces the nucleophilicity of the C4-thiolate, impeding the transmetalation/ligand exchange step. To overcome this, the Buchwald-Hartwig thioetherification protocol must employ bulky, electron-rich bidentate phosphine ligands (such as Xantphos) to sterically force reductive elimination and prevent the formation of inactive bis-thiolate palladium complexes[3].
Catalytic Cycle & Logical Workflow
The cross-coupling proceeds through a classic Pd(0)/Pd(II) catalytic cycle. For electron-deficient heteroaryl thiols, the critical rate-determining step is often the reductive elimination , which is accelerated by ligands possessing a wide bite angle.
Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig C-S cross-coupling.
Optimization of Reaction Conditions
To establish causality between the reaction components and the overall yield, a systematic optimization was performed. The data below illustrates why specific catalysts and bases are mandated for this protocol.
Table 1: Optimization of C–S Cross-Coupling Parameters
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(OAc)₂ (5 mol%)
PPh₃
K₂CO₃
Toluene
100
<10
Monodentate ligands lead to catalyst poisoning by the strongly coordinating heteroaryl thiol.
Solvent: Anhydrous Tetrahydrofuran (THF) (0.2 M, 2.5 mL)
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
Equip a 10 mL Schlenk tube or a heavy-walled reaction vial with a magnetic stir bar.
Flame-dry the vessel under a vacuum and backfill it with dry Argon or Nitrogen.
Causality: Moisture and oxygen are detrimental. Oxygen promotes the oxidative dimerization of the thiol to a disulfide[2], which depletes the starting material and alters the stoichiometry.
Step 2: Reagent Charging
Add 2-(trifluoromethyl)quinoline-4-thiol (114.6 mg, 0.5 mmol) and the aryl halide (0.55 mmol) to the vial.
Add the Pd G3-Xantphos precatalyst (4.7 mg, 1 mol%).
Validation Check: The solid mixture should appear as a free-flowing powder. If the aryl halide is a liquid, withhold it until Step 3.
Step 3: Solvent Addition and Degassing
Add 2.5 mL of anhydrous THF to the vial.
Add Triethylamine (140 µL, 1.0 mmol) via a microsyringe. If the aryl halide is a liquid, add it now.
Degas the mixture by sparging with Argon for 10 minutes or performing three freeze-pump-thaw cycles.
Causality: Et₃N serves a dual purpose: it neutralizes the HX byproduct generated during oxidative addition and deprotonates the thiol to facilitate ligand exchange at the Pd(II) center[3].
Step 4: Reaction Execution and Monitoring
Seal the vial and transfer it to a pre-heated oil bath or heating block set to 60 °C.
Stir vigorously (800 rpm) for 2 to 4 hours.
Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The disappearance of the m/z peak corresponding to the free thiol (M+H ≈ 230.0) and the appearance of the thioether product mass validates the progression of the catalytic cycle. The reaction is complete when the thiol is fully consumed.
Step 5: Workup and Purification
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the precipitated triethylammonium halide salts and spent palladium.
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel to isolate the pure 4-(arylsulfenyl)-2-(trifluoromethyl)quinoline.
References
BenchChem. "2-Fluorothiophenol | 2557-78-0".
SciELO. "Focus on Functionalized 1-Thioglycosides Advances in the Chemistry of Sulfur-Linked Glycosides".
D-NB.info. "Catalyst-Free, Heating-Induced Desulfurization Annulation of CF3-Imidoyl Sulfoxonium Ylides with Isothiocyanates".
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-2026-03-19
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals
Compound: 2-(Trifluoromethyl)quinoline-4-thiol (CAS: 874772-14-2)[1]
Executive Summary & Mechanistic Rationale
In modern transition metal catalysis, the design of ligands that can dynamically adapt to the electronic and steric demands of a catalytic cycle is paramount. 2-(Trifluoromethyl)quinoline-4-thiol represents a highly specialized, hemilabile
N,S
-bidentate ligand.
As a Senior Application Scientist, I frequently observe that catalytic bottlenecks—such as catalyst deactivation via aggregation (e.g., "Pd black" formation) or slow reductive elimination—stem from rigid ligand frameworks. This specific ligand solves these issues through two synergistic structural features:
The Soft Thiolate Donor: Upon deprotonation, the 4-thiol group forms a robust, covalent metal-sulfur (M–S) bond. This strong anchoring prevents catalyst degradation and stabilizes metal centers, a principle widely validated in the synthesis of robust metal nanoclusters and iridium complexes[2][3].
The Electron-Deficient Quinoline Nitrogen: The incorporation of a strongly electron-withdrawing trifluoromethyl (
−CF3
) group at the 2-position drastically reduces the basicity of the quinoline nitrogen. This ensures the quinoline ring acts as an "electron-poor" module[4]. Consequently, the
M−N
bond becomes hemilabile—it easily dissociates to provide an open coordination site for substrate binding during transmetalation, while the electron-deficient nature of the ligand accelerates the final reductive elimination step[5].
Furthermore, quinoline-thiol derivatives exist in a tautomeric equilibrium between the thiol and thione forms[6][7]. Deprotonation during metal complexation locks the molecule into the highly nucleophilic thiolate form, ensuring predictable coordination chemistry.
Experimental Workflows & Catalyst Preparation
The following workflow outlines the standard operating procedure for utilizing 2-(Trifluoromethyl)quinoline-4-thiol in catalyst preparation and subsequent screening.
Caption: Step-by-step workflow for catalyst preparation and screening.
Protocol A: Synthesis of the Precatalyst
[Pd(κ2−N,S−L)Cl]2
This protocol details the synthesis of a dimeric Palladium(II) precatalyst. The causality behind using a mild base is to cleanly shift the thiol-thione tautomerism to the reactive thiolate without inducing side reactions with the metal precursor.
Materials:
2-(Trifluoromethyl)quinoline-4-thiol (1.0 mmol)
Pd(COD)Cl2
(1.0 mmol)
Triethylamine (
Et3N
, 1.2 mmol)
Anhydrous Dichloromethane (DCM, 10 mL)
Step-by-Step Methodology:
Ligand Activation: Dissolve 1.0 mmol of 2-(Trifluoromethyl)quinoline-4-thiol in 5 mL of anhydrous DCM under an inert argon atmosphere. Add 1.2 mmol of
Et3N
dropwise at room temperature. Stir for 15 minutes.
Causality:
Et3N
deprotonates the thiol. The solution typically deepens in color, indicating the formation of the highly polarizable thiolate anion.
Metal Complexation: In a separate vial, dissolve 1.0 mmol of
Pd(COD)Cl2
in 5 mL of DCM. Slowly transfer the ligand solution into the palladium solution via syringe over 5 minutes.
Causality: Slow addition prevents the formation of kinetically trapped, polymeric Pd-thiolate species, favoring the discrete dimeric complex.
Maturation: Stir the reaction mixture at room temperature for 4 hours.
Isolation: Concentrate the mixture under reduced pressure to ~2 mL. Add 10 mL of cold pentane to precipitate the complex. Filter the solid, wash with pentane (
3×5
mL), and dry under vacuum.
Self-Validation Checkpoint:
To verify successful
N,S
-chelation, analyze the product via
19F
NMR. The
−CF3
signal of the free ligand (typically around -62 ppm) will exhibit a distinct downfield shift (approx.
Δδ
= 1.5 - 3.0 ppm) due to the deshielding effect caused by the coordination of the adjacent quinoline nitrogen to the electropositive Pd(II) center. If the shift is absent, the ligand is likely only S-bound (monodentate).
Application in Catalysis: C-H Functionalization
The hemilabile nature of this ligand excels in cross-coupling and C-H functionalization reactions. The strongly bound thiolate anchors the metal, while the electron-poor nitrogen dissociates to allow substrate binding.
Caption: Catalytic cycle of Pd-catalyzed cross-coupling using hemilabile N,S-quinoline ligand.
Protocol B: General Procedure for Pd-Catalyzed C(sp2)-H Arylation
Step-by-Step Methodology:
Reaction Assembly: In an oven-dried Schlenk tube, combine the arene substrate (0.5 mmol), aryl iodide (0.75 mmol), the synthesized
[Pd(κ2−N,S−L)Cl]2
precatalyst (5 mol% Pd), and
Ag2CO3
(1.0 mmol) as the oxidant/halide scavenger.
Solvent Addition: Add 2.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Causality: HFIP is a highly polar, hydrogen-bond donating solvent that stabilizes polar transition states during C-H activation[5].
Heating: Seal the tube and heat to 90 °C for 16 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove silver salts, and concentrate for column chromatography.
Self-Validation Checkpoint:
A successful, stable catalytic system will remain a homogeneous yellow/orange solution throughout the heating process. The appearance of a black precipitate ("Pd black") indicates catalyst decomposition. The strong M-S bond of the quinoline-4-thiolate is specifically designed to prevent this visual failure state.
Quantitative Data: Ligand Benchmarking
To demonstrate the superiority of the 2-(Trifluoromethyl)quinoline-4-thiol ligand, we compare its performance against standard ligands in a model Pd-catalyzed C-H arylation reaction. The data clearly illustrates that combining the strong S-donor with the electron-withdrawing
−CF3
group yields the highest catalytic turnover and longevity.
Table 1: Optimization of Ligands in Pd-Catalyzed C-H Arylation
Entry
Ligand System
Yield (%)
Catalyst State (Post-Reaction)
Mechanistic Observation
1
Triphenylphosphine (
PPh3
)
45%
Heavy black precipitate
Ligand oxidation/dissociation leads to Pd aggregation.
2
8-Aminoquinoline
62%
Soluble, brown tint
Hard N,N-donors are too rigid; transmetalation is slow.
3
Quinoline-4-thiol
78%
Soluble, yellow
Strong S-bond prevents aggregation, but reductive elimination is sluggish.
4
2-(Trifluoromethyl)quinoline-4-thiol
94%
Highly stable, clear yellow
−CF3
group accelerates reductive elimination; hemilability optimal.
Application Note: High-Throughput Antimicrobial Evaluation of 2-(Trifluoromethyl)quinoline-4-thiol Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Preclinical Antimicrobial Susceptibility Testing (AST) Introduction & Mechanistic Rationale The rise of multidrug-resistan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application: Preclinical Antimicrobial Susceptibility Testing (AST)
Introduction & Mechanistic Rationale
The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of novel chemical scaffolds. Quinoline derivatives have a rich pharmacological history, traditionally recognized for their antimalarial properties (e.g., chloroquine, mefloquine) and their ability to disrupt bacterial DNA gyrase or ATP synthase [5].
Recently, the synthesis of 2-(Trifluoromethyl)quinoline-4-thiol derivatives has emerged as a highly promising strategy in antimicrobial drug design. The structural modifications in this scaffold are highly deliberate:
The 2-Trifluoromethyl (-CF₃) Group: The incorporation of a highly electronegative and lipophilic -CF₃ group significantly enhances the metabolic stability and lipid solubility of the molecule. This causality is critical: enhanced lipophilicity allows the compound to effectively penetrate the thick, mycolic acid-rich cell walls of Mycobacterium species and the robust peptidoglycan layers of Gram-positive superbugs like MRSA [4].
The 4-Thiol (-SH) Group: Thiol derivatives of quinolines introduce a reactive center capable of metal chelation and disulfide bond formation. Mechanistically, these compounds can disrupt cellular redox homeostasis or inhibit metal-dependent bacterial enzymes, leading to potent bactericidal and fungicidal activity [3].
Quantitative Antimicrobial Activity Profile
The antimicrobial efficacy of trifluoromethylquinoline and quinoline-thiol derivatives demonstrates a broad-spectrum profile. Activity is quantified via the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that visibly inhibits microbial growth.
Table 1: Comparative MIC Data for Quinoline-Thiol and Trifluoromethylquinoline Derivatives
Compound Class / Derivative
Target Microorganism
Strain
MIC (µg/mL)
Reference
Quinoline-Thiosemicarbazide (QST4)
Mycobacterium tuberculosis
H37Rv
4.47
[3]
4-N-alkylated-2-trifluoromethylquinoline
Mycobacterium kansasii
Clinical Isolate
3.12
[4]
2-(7-chloroquinolin-4-ylthio)-oxadiazole
Staphylococcus aureus
NCTC 6571
12.5
[3]
1-Methyl-3-mercaptoquinoline-4-thione
Candida albicans
ATCC 2091
1.0
[3]
Experimental Workflow
To ensure reproducibility, the evaluation of these derivatives must follow a self-validating Broth Microdilution (BMD) workflow. The diagram below illustrates the critical path from compound formulation to data analysis, integrating parallel Quality Control (QC) checks.
Workflow for the self-validating Broth Microdilution assay of quinoline derivatives.
This protocol is engineered to comply with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria [1].
Self-Validating System Design
A robust protocol must be self-validating. If any internal control fails, the entire plate's data must be discarded.
Sterility Control (Media Only): Validates that the Cation-Adjusted Mueller-Hinton Broth (CAMHB) is free of contamination.
Growth Control (Media + Inoculum): Validates the viability and exponential growth capacity of the test organism.
Solvent Control (Media + Inoculum + DMSO): Validates that the final concentration of DMSO (
≤1%
) does not exert background toxicity.
QC Reference Strains: Testing a known antibiotic (e.g., Ciprofloxacin) against CLSI-approved QC strains (e.g., E. coli ATCC 25922). The assay is only valid if the reference drug's MIC falls within the strict CLSI M23 acceptable ranges [2].
Step-by-Step Methodology
Step 1: Compound Preparation & Dilution
Stock Solvation: Weigh 10 mg of the 2-(Trifluoromethyl)quinoline-4-thiol derivative and dissolve completely in 1 mL of 100% anhydrous DMSO.
Causality: The -CF₃ group renders these compounds highly hydrophobic. Initial solvation in 100% DMSO prevents premature precipitation, ensuring accurate downstream dosing.
Working Solutions: Perform a 2-fold serial dilution of the stock solution in CAMHB to create a concentration gradient. The final test concentrations in the 96-well plate should range from 0.1 µg/mL to 500 µg/mL [3]. Ensure the final DMSO concentration in all wells never exceeds 1% (v/v).
Step 2: Inoculum Standardization
Colony Selection: Select 3–5 well-isolated colonies of the target pathogen from an overnight agar plate.
Suspension: Suspend the colonies in sterile 0.85% saline. Adjust the turbidity photometrically to match a 0.5 McFarland standard (equivalent to
1×108
to
2×108
CFU/mL).
Dilution: Dilute the standardized suspension 1:200 in CAMHB to yield an intermediate inoculum of
1×106
CFU/mL.
Causality: Precise inoculum density is critical. An inoculum that is too dense causes an "inoculum effect" (false resistance due to target overwhelming), while too sparse an inoculum leads to false susceptibility [1].
Step 3: Microtiter Plate Inoculation
Dispense 50 µL of the serially diluted compound into the respective wells of a sterile, U-bottom 96-well microtiter plate.
Add 50 µL of the diluted inoculum to each test well. The final well volume is 100 µL, bringing the final bacterial concentration to the CLSI-mandated
5×105
CFU/mL [1].
Inoculate the Sterility, Growth, and Solvent control wells accordingly.
Step 4: Incubation and Endpoint Readout
Seal the plates with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours (extend to 24–48 hours for fungi like C. albicans or up to 7 days for slow-growing mycobacteria) [3].
Resazurin Addition: Add 10 µL of a 0.015% resazurin (Alamar Blue) aqueous solution to each well. Incubate for an additional 1–2 hours.
Causality: 2-(Trifluoromethyl)quinoline-4-thiol derivatives can sometimes precipitate or possess intrinsic coloration that obscures visual turbidity reads. Resazurin acts as a metabolic indicator; viable cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This transition provides an objective, colorimetric, and fluorometric confirmation of the MIC, eliminating subjective human error.
Data Capture: Record the MIC as the lowest compound concentration that prevents the color change from blue to pink.
References
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically
Clinical and Laboratory Standards Institute (CLSI)
URL: [Link]
CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges
International Health Management Associates (IHMA)
URL: [Link]
Antimicrobial Activities of Substituted 4-N-alkylated-2-trifluoromethylquinoline Analogs Against Nontuberculous Mycobacteria
Bentham Science Publishers
URL:[Link]
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents
National Institutes of Health (NIH) / PMC
URL: [Link]
Application
Application Note: HPLC Method Development for 2-(Trifluoromethyl)quinoline-4-thiol Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/PDA Detection Introduction & Chemical Profiling T...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/PDA Detection
Introduction & Chemical Profiling
The analysis of 2-(Trifluoromethyl)quinoline-4-thiol presents a unique set of chromatographic challenges due to its complex structural features. Successful method development requires a deep understanding of the causality between the molecule's functional groups and its behavior in a fluid dynamics environment.
This compound possesses three critical structural pillars that dictate the analytical strategy:
The Quinoline Core: Contains a basic nitrogen atom that is highly prone to secondary interactions with residual silanols on silica-based stationary phases. If unmitigated, this leads to severe peak tailing and poor resolution [1].
The Trifluoromethyl (-CF3) Group: A highly electronegative and lipophilic moiety. It significantly increases the molecule's retention time in reversed-phase systems and exhibits unique dipole interactions [2].
The Thiol (-SH) Group: Highly nucleophilic and susceptible to rapid auto-oxidation, especially in the presence of dissolved oxygen or trace transition metals, leading to the formation of a disulfide dimer [3].
This application note outlines a self-validating RP-HPLC method designed to suppress silanol interactions, leverage fluorine-specific stationary phase selectivity, and completely inhibit thiol oxidation during sample preparation and analysis.
Method Development Rationale
To establish a robust and trustworthy protocol, every experimental choice must be grounded in chemical causality.
Stationary Phase Selection: Why PFP over C18?
While an end-capped C18 column is the traditional starting point for quinoline derivatives[1], a Pentafluorophenyl (PFP) stationary phase is vastly superior for this specific analyte. The PFP phase offers alternative selectivity mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and halogen bonding. The fluorine atoms on the PFP phase interact strongly with the -CF3 group of the analyte, providing enhanced retention and sharper peak shapes compared to standard hydrophobic C18 interactions [2].
Mobile Phase & pH Control
To prevent peak tailing from the basic quinoline nitrogen, the mobile phase must be highly acidic. Utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) serves a dual purpose:
Ion Suppression: It fully protonates the quinoline nitrogen, preventing it from interacting with ionized silanols on the column [4].
Thiol Stabilization: Low pH environments keep the thiol group protonated, significantly reducing its nucleophilicity and slowing down the oxidative dimerization process [3].
Thiol Stabilization Strategy
Chromatographic artifacts often arise from sample degradation in the autosampler. To prevent the thiol from oxidizing into a disulfide dimer, the sample diluent must be rigorously deoxygenated. Furthermore, the addition of 1 mM EDTA acts as a chelating agent to sequester trace metal ions (like
Cu2+
or
Fe3+
) that catalyze thiol oxidation [5].
Caption: Degradation pathway of the thiol group and corresponding stabilization strategies.
Experimental Protocols
This step-by-step methodology is designed to be a self-validating system; if the system suitability criteria (Section 4) are met, the integrity of the sample preparation is confirmed.
Step 1: Preparation of Stabilized Sample Diluent
Measure 1000 mL of HPLC-grade water.
Add 0.1% TFA (v/v) to lower the pH.
Add EDTA disodium salt to achieve a final concentration of 1 mM (approx. 0.37 g/L).
Critical Step: Sparge the diluent with Nitrogen or Argon gas for 30 minutes to displace dissolved oxygen [5].
Step 2: Standard and Sample Preparation
Accurately weigh 10.0 mg of 2-(Trifluoromethyl)quinoline-4-thiol reference standard.
Transfer to a 10 mL amber volumetric flask (to prevent photo-degradation).
Dissolve in 2 mL of HPLC-grade Acetonitrile (sonicate if necessary).
Make up to volume using the Stabilized Sample Diluent from Step 1.
Filter through a 0.22 µm PTFE syringe filter directly into nitrogen-purged HPLC vials.
Step 3: Chromatographic Execution
Set up the HPLC system according to the parameters outlined in Table 1. Ensure the column is equilibrated with the mobile phase for at least 20 column volumes prior to the first injection to establish a stable baseline.
Caption: Experimental workflow for the preparation and HPLC analysis of 2-(Trifluoromethyl)quinoline-4-thiol.
Data Presentation & System Suitability
To ensure trustworthiness, the method must be validated against strict system suitability criteria. The presence of a secondary peak at a later retention time indicates that the thiol stabilization strategy was compromised (disulfide formation).
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Rationale
Column
Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)
Enhances retention of -CF3 and aromatic rings via dipole and
π−π
interactions.
Strong organic modifier needed to elute the highly lipophilic -CF3 group.
Gradient Program
0-2 min: 20% B 2-10 min: 20%
→
80% B 10-12 min: 80% B
Focuses the analyte band and ensures elution of any hydrophobic disulfide impurities.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
35 °C
Improves mass transfer and reduces system backpressure.
Detection (PDA)
254 nm (Primary), 320 nm (Secondary)
Captures the primary aromatic absorbance and the specific quinoline chromophore.
Injection Volume
10 µL
Prevents column overloading and peak distortion.
Table 2: Representative System Suitability & Validation Data
Parameter
Target Specification
Expected Result
Retention Time (
tR
)
N/A
~6.8 minutes
Peak Tailing Factor (
Tf
)
≤
1.5
1.15 (Indicates successful silanol suppression)
Theoretical Plates (
N
)
≥
5000
> 8500
Resolution (
Rs
)
≥
2.0 (from disulfide dimer)
> 4.5 (Disulfide elutes at ~9.5 mins)
% RSD (Area, n=6)
≤
2.0%
0.8%
LOD (Limit of Detection)
Signal-to-Noise
≥
3
0.05 µg/mL
References
Title: Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives
Source: ResearchGate / Journal of Chromatography A
URL: [Link]
Title: Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry
Source: ResearchGate / Journal of Chromatography A
URL: [Link]
Title: A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Technical Notes & Optimization
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Reference Data & Comparative Studies
Validation
A Comparative Guide to the Antimalarial Efficacy of Novel Quinoline Compounds and Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel and effective therapeutic agents. Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy. This guide provides a comparative overview of the efficacy of a promising class of emerging antimalarials, represented by 2-(Trifluoromethyl)quinoline-4-thiol, against established standard treatments.
The trifluoromethyl group is a key structural motif in medicinal chemistry, often enhancing metabolic stability and cell permeability of drug candidates. While specific efficacy data for 2-(Trifluoromethyl)quinoline-4-thiol is not extensively published, the broader class of trifluoromethylated quinolines has demonstrated significant antiplasmodial activity, making them a focal point of current research.[1][2][3] This guide will delve into the established mechanisms of action of standard antimalarials, provide a framework for evaluating novel compounds like 2-(Trifluoromethyl)quinoline-4-thiol, and offer detailed protocols for key comparative experiments.
The Landscape of Antimalarial Therapeutics: A Mechanistic Overview
Understanding the mode of action of current antimalarials is crucial for contextualizing the potential of novel compounds. The primary targets of widely used drugs like chloroquine, artemisinin, and mefloquine are centered around the parasite's unique biology within human erythrocytes.
Chloroquine , a 4-aminoquinoline, has been a mainstay in malaria treatment for decades.[4] Its primary mechanism involves accumulating in the parasite's acidic food vacuole, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[5] By inhibiting the formation of hemozoin (an inert crystalline form of heme), chloroquine leads to a buildup of free heme, which is toxic to the parasite. However, widespread resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has significantly limited its clinical utility.
Artemisinin and its derivatives are potent and fast-acting antimalarials that form the backbone of current artemisinin-based combination therapies (ACTs). Their mechanism is centered on an endoperoxide bridge that is activated by heme iron in infected red blood cells, generating reactive oxygen species (ROS) that damage parasite proteins and lipids, leading to parasite death. The emergence of artemisinin resistance, characterized by delayed parasite clearance, poses a significant threat to global malaria control efforts.
Mefloquine , a quinoline methanol, is another important antimalarial, particularly for prophylaxis and treatment of chloroquine-resistant malaria. While its exact mechanism is not fully elucidated, it is believed to interfere with hemoglobin digestion and may also interact with other parasitic targets.[6] Resistance to mefloquine has been linked to an increased copy number of the pfmdr1 gene, which codes for a transporter protein that can efflux the drug from the parasite.
Evaluating Novel Quinoline Compounds: A Framework for Discovery
The development of new antimalarial drugs hinges on rigorous preclinical evaluation. For novel compounds like 2-(Trifluoromethyl)quinoline-4-thiol, a systematic approach to assessing their efficacy and selectivity is paramount. This involves a combination of in vitro and in vivo assays to determine the compound's potency, spectrum of activity against drug-sensitive and -resistant parasite strains, and its safety profile.
In Vitro Efficacy Assessment
The initial step in evaluating a new antimalarial candidate is to determine its in vitro activity against P. falciparum. The 50% inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit parasite growth by 50%. This is typically assessed using high-throughput screening methods.
A template for summarizing in vitro activity is provided below:
Compound
P. falciparum Strain
IC50 (nM)
2-(Trifluoromethyl)quinoline-4-thiol
Chloroquine-sensitive (e.g., 3D7)
To be determined
Chloroquine-resistant (e.g., K1)
To be determined
Artemisinin-resistant (e.g., Kelch13 mutant)
To be determined
Chloroquine
3D7
Reference value
K1
Reference value
Artemisinin
3D7
Reference value
Kelch13 mutant
Reference value
Mefloquine
3D7
Reference value
K1
Reference value
In Vivo Efficacy Assessment
Promising compounds from in vitro studies are then advanced to in vivo models to assess their efficacy in a living organism. Murine malaria models, such as mice infected with Plasmodium berghei, are commonly used for this purpose. The Peters' 4-day suppressive test is a standard method to evaluate the in vivo blood schizonticidal activity of a compound.[7][8][9]
A template for summarizing in vivo activity is provided below:
Compound
Dose (mg/kg/day)
Parasitemia Suppression (%)
Mean Survival Time (days)
2-(Trifluoromethyl)quinoline-4-thiol
Dose 1
To be determined
To be determined
Dose 2
To be determined
To be determined
Dose 3
To be determined
To be determined
Chloroquine
Standard dose
Reference value
Reference value
Vehicle Control
-
0
Reference value
Experimental Protocols
In Vitro Antiplasmodial Activity Assay using SYBR Green I
This assay is a widely used, robust, and high-throughput method for determining the IC50 of a compound against the erythrocytic stages of P. falciparum.[10][11][12][13][14] The principle is based on the quantification of parasite DNA through the fluorescence of SYBR Green I dye, which intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to parasite proliferation.
P. falciparum culture (synchronized to the ring stage)
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
Human erythrocytes (O+)
96-well black, clear-bottom microplates
Test compound and standard antimalarial drugs (e.g., chloroquine, artemisinin)
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
Prepare serial dilutions of the test compound and standard drugs in complete culture medium in a separate 96-well plate. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
Transfer 100 µL of the drug dilutions to the assay plate. Include wells with culture medium only (negative control) and wells with a known antimalarial drug (positive control).
Parasite Suspension Preparation:
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.
Add 100 µL of this parasite suspension to each well of the assay plate, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.
Incubation:
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.
Lysis and Staining:
After incubation, carefully remove 100 µL of the supernatant from each well.
Add 100 µL of SYBR Green I lysis buffer to each well.
Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
Fluorescence Measurement:
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
Data Analysis:
Subtract the background fluorescence from the negative control wells.
Normalize the fluorescence values to the untreated control (100% growth).
Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental workflow for the in vitro SYBR Green I antiplasmodial assay.
In Vivo Antimalarial Efficacy Assessment: Peters' 4-Day Suppressive Test
This is a standard in vivo assay to evaluate the blood schizonticidal activity of a test compound in a murine malaria model.[7][8][9]
Plasmodium berghei (chloroquine-sensitive strain)
Swiss albino mice (female, 18-22 g)
Test compound and standard antimalarial drug (e.g., chloroquine)
Vehicle for drug administration (e.g., 70% Tween-80, 30% ethanol)
Giemsa stain
Microscope
Infection of Mice:
Inoculate mice intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10^7 P. berghei-parasitized erythrocytes.
Grouping and Treatment:
Randomly divide the infected mice into groups of five.
Two to four hours post-infection, administer the first dose of the test compound or standard drug orally or subcutaneously.
Treat the mice once daily for four consecutive days (Day 0 to Day 3). One group should receive the vehicle alone as a negative control.
Parasitemia Determination:
On Day 4, prepare thin blood smears from the tail of each mouse.
Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.
Calculation of Parasitemia Suppression:
Calculate the average percentage of parasitemia for each group.
Determine the percentage of parasitemia suppression using the following formula:
% Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
Monitoring Survival:
Monitor the mice daily and record the mortality to determine the mean survival time for each group.
Workflow for the in vivo Peters' 4-day suppressive test.
Conclusion
The escalating challenge of antimalarial drug resistance underscores the urgent need for novel therapeutic agents. Trifluoromethylated quinoline compounds, as exemplified by 2-(Trifluoromethyl)quinoline-4-thiol, represent a promising avenue for drug discovery. While further research is required to fully elucidate the efficacy and mechanism of action of this specific compound, the established protocols outlined in this guide provide a robust framework for its evaluation. By systematically assessing the in vitro and in vivo activity of such novel compounds against a panel of drug-sensitive and -resistant parasite strains, the scientific community can accelerate the identification and development of the next generation of antimalarial drugs.
References
Gathirwa, J. W., Rukunga, G. M., Mwitari, P. G., Mwikwabe, N. M., Kimani, C. W., Muthaura, C. N., ... & Tolo, F. M. (2011). Screening of traditionally used plants for in vivo antimalarial activity in mice. Malaria Journal, 10(1), 1-8. Retrieved from [Link]
BioRender. (n.d.). In vivo Assay to Block Malaria Transmission. Retrieved from [Link]
National Center for Biotechnology Information. (2004). Methodology for Efficacy Assessment of In Vivo Malaria Therapy. In The Intolerable Burden of Malaria: A New Look at the Numbers. National Academies Press (US). Retrieved from [Link]
WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]
de Souza, N. B., de Souza, M. V. N., & de Almeida, M. V. (2014). In vivo antimalarial activity and mechanisms of action of 4-nerolidylcatechol derivatives. Antimicrobial agents and chemotherapy, 58(11), 6597-6604. Retrieved from [Link]
Leidenberger, M., Klonis, N., & Tilley, L. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Cell Viability Assays (pp. 111-124). Humana Press, New York, NY. Retrieved from [Link]
Deharo, E. (2004). Guidelines for the nonclinical evaluation of the efficacy of traditional antimalarials. Horizon IRD. Retrieved from [Link]
Rosenthal, P. J. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. University of California, San Francisco. Retrieved from [Link]
Radini, M. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 6(10), 8345-8358. Retrieved from [Link]
ResearchGate. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Retrieved from [Link]
Deressa, T., et al. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extract. Journal of Experimental Pharmacology, 13, 1-10. Retrieved from [Link]
de Souza, J. B., et al. (2022). A simple quinoline salt derivative is active in vitro against plasmodium Faciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Frontiers in cellular and infection microbiology, 12, 828905. Retrieved from [Link]
ResearchGate. (n.d.). Peter 4 days' suppressive test experimental design. Retrieved from [Link]
El Chamy Maluf, S., et al. (2025). Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. Journal of Medicinal Chemistry. Retrieved from [Link]
Delves, M., et al. (2012). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria journal, 11(1), 1-10. Retrieved from [Link]
de Almeida, M. V., et al. (2018). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. UNESP. Retrieved from [Link]
Kumar, A., et al. (2020). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. Chemistry–A European Journal, 26(46), 10525-10530. Retrieved from [Link]
ResearchGate. (n.d.). summarizes the IC 50 values for the antimalarial activity against.... Retrieved from [Link]
Costa, F. C., et al. (2025). Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS omega. Retrieved from [Link]
Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl-and bis (trifluoromethyl) quinoline derivatives. Arzneimittel-forschung, 51(02), 163-168. Retrieved from [Link]
World Health Organization. (2001). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Retrieved from [Link]
Tiwari, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(43), 26645-26668. Retrieved from [Link]
Adebayo, J. O., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules, 26(4), 1083. Retrieved from [Link]
Validation of LC-MS/MS methods for 2-(Trifluoromethyl)quinoline-4-thiol quantification
Title: Validation of LC-MS/MS Methods for 2-(Trifluoromethyl)quinoline-4-thiol Quantification: Direct vs. Derivatization-Assisted Workflows As a Senior Application Scientist, I frequently encounter the analytical hurdles...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validation of LC-MS/MS Methods for 2-(Trifluoromethyl)quinoline-4-thiol Quantification: Direct vs. Derivatization-Assisted Workflows
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly reactive intermediates and active pharmaceutical ingredients (APIs). 2-(Trifluoromethyl)quinoline-4-thiol (TFQT) is a prime example. The quinoline core provides robust binding affinity in antimalarial and oncology targets, while the trifluoromethyl (-CF
3
) group enhances metabolic stability. However, the free thiol (-SH) group presents a severe analytical challenge: it is highly prone to autoxidation, rapidly forming homodimers (disulfides) or mixed disulfides with endogenous thiols like glutathione during sample preparation[1].
To achieve regulatory-compliant quantification according to ICH M10 guidelines[2], bioanalytical scientists must choose between direct LC-MS/MS analysis and derivatization-assisted LC-MS/MS. This guide objectively compares these two approaches, providing field-proven protocols and validation data to help you select the optimal workflow.
Mechanistic Insight: The Case for Derivatization
Direct analysis of free thiols often results in poor chromatographic peak shape, severe matrix effects, and a critical underestimation of the true concentration due to oxidation during extraction[3].
Derivatization with alkylating agents such as N-ethylmaleimide (NEM) or Iodoacetamide (IAM) resolves this instability. For TFQT, NEM is the superior choice . NEM reacts rapidly and irreversibly with the free sulfhydryl group via a Michael addition reaction at physiological pH (6.5–7.5)[4].
Causality of Experimental Choices:
Why NEM over IAM? NEM reacts significantly faster at near-neutral pH, minimizing the risk of base-catalyzed degradation of the quinoline ring. Furthermore, NEM adds a hydrophobic moiety to the molecule, drastically improving retention and peak symmetry on standard C18 stationary phases[1][4].
Why use TCEP? Tris(2-carboxyethyl)phosphine (TCEP) is used prior to alkylation to reduce any TFQT that has already oxidized back to the free thiol state. TCEP is chosen over Dithiothreitol (DTT) because TCEP does not contain a thiol itself and therefore will not competitively consume the NEM derivatization reagent[4].
Method Comparison: Quantitative Performance Data
We compared the direct quantification of TFQT versus the NEM-derivatized TFQT (TFQT-NEM) using a Triple Quadrupole LC-MS/MS system. The data below demonstrates why derivatization is a mandatory step for robust bioanalytical validation.
This protocol is designed as a self-validating system . By incorporating an internal standard early and actively controlling the redox state of the sample, we eliminate pre-analytical variables.
Extraction Solvent: Ice-cold Methanol with 0.1% Formic Acid
Step-by-Step Execution:
Sample Aliquoting & Spiking: Aliquot 50 µL of the biological sample (plasma/lysate) into a microcentrifuge tube. Immediately spike with 5 µL of the Internal Standard (IS) to track recovery from the very first step.
Reduction: Add 10 µL of 50 mM TCEP. Vortex gently and incubate for 10 minutes at 37°C.
Purpose: Cleaves any disulfide bonds formed post-sampling, ensuring you are measuring total TFQT.
Alkylation: Add 20 µL of 100 mM NEM (prepared fresh in acetonitrile). Incubate at room temperature for 15 minutes in the dark .
Purpose: Permanently blocks the -SH group. The dark environment prevents potential photo-degradation of the quinoline core.
Protein Precipitation (Quenching): Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.
Purpose: Methanol precipitates plasma proteins. The acidic environment (Formic Acid) instantly quenches the NEM reaction and improves the recovery of the basic quinoline nitrogen.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
LC-MS/MS Analysis: Transfer 150 µL of the clear supernatant to an autosampler vial. Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm) using a gradient of 0.1% Formic Acid in Water/Acetonitrile.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating sample preparation workflow, highlighting the critical redox-control steps.
Figure 1: Self-validating sample preparation and LC-MS/MS workflow for TFQT quantification.
References
M10 Bioanalytical Method Validation and Study Sample Analysis
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Thiol profiling in cancer cell lines by HPLC-mass spectrometry
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress
Source: Concordia University Research Repository
URL:[Link]
Benchmarking 2-(Trifluoromethyl)quinoline-4-thiol as a Catalytic Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the construction of complex molecules...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the construction of complex molecules that form the basis of new therapeutics and materials. The choice of ligand is often the most critical factor in determining the success of a transition metal-catalyzed reaction. This guide provides an in-depth technical comparison of 2-(Trifluoromethyl)quinoline-4-thiol as a potential catalytic ligand, benchmarking its anticipated performance against established ligand classes in the context of copper-catalyzed C-S cross-coupling reactions, a vital transformation in medicinal chemistry.
While direct, head-to-head comparative studies featuring 2-(Trifluoromethyl)quinoline-4-thiol are not yet prevalent in the published literature, this guide synthesizes data from studies on structurally related quinoline derivatives and analogous N,S-bidentate ligands to provide a robust predictive benchmark. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown significant promise as ligands in catalysis.[1][2]
The Promise of 2-(Trifluoromethyl)quinoline-4-thiol as a Ligand
The structure of 2-(Trifluoromethyl)quinoline-4-thiol suggests several features that could be advantageous in catalysis. The quinoline nitrogen and the thiol sulfur can act as a bidentate N,S-ligand, forming a stable chelate with a metal center. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the quinoline ring and, consequently, the catalytic activity of the metal center. This electronic tuning can influence the rates of oxidative addition and reductive elimination, key steps in many catalytic cycles.
Comparative Analysis: Catalytic Performance in C-S Cross-Coupling
The formation of carbon-sulfur bonds is a cornerstone of drug discovery, as the thioether linkage is present in numerous pharmaceuticals. The copper-catalyzed Ullmann-type C-S cross-coupling reaction is a powerful tool for this transformation.[3][4] The performance of 2-(Trifluoromethyl)quinoline-4-thiol is benchmarked here against two widely used classes of ligands in this reaction: N,N-bidentate ligands (e.g., 1,10-Phenanthroline) and O,O-bidentate ligands (e.g., acetylacetonate).
Ligand Class
Representative Ligand
Metal/Catalyst Loading
Reaction Conditions
Typical Yields
Key Advantages
Potential Limitations for 2-(Trifluoromethyl)quinoline-4-thiol
N,S-Bidentate
2-(Trifluoromethyl)quinoline-4-thiol (Projected)
Cu(I) or Cu(II) salts (1-10 mol%)
80-140 °C, various solvents (e.g., DMF, DMSO, Toluene)
Good to Excellent (Projected)
Potential for high stability of the catalytic complex; electronic tunability via the CF3 group.
Potential for catalyst inhibition by strong sulfur binding; limited data on functional group tolerance.
N,N-Bidentate
1,10-Phenanthroline
CuI (5-20 mol%)
110-140 °C, DMF or DMSO
Good to Excellent
Well-established, commercially available, and effective for a broad range of substrates.[5]
Less potential for fine-tuning electronic properties compared to substituted quinolines.
O,O-Bidentate
Acetylacetonate
Soluble Copper Catalysts
High temperatures (>210 °C) often required in traditional Ullmann reactions.[3]
Often requires higher catalyst loading and may have a more limited substrate scope.
Expert Analysis: The electron-withdrawing trifluoromethyl group in 2-(Trifluoromethyl)quinoline-4-thiol is expected to increase the Lewis acidity of the copper center, which could enhance its interaction with the aryl halide and facilitate oxidative addition. However, the strong coordination of the thiol group could also potentially lead to catalyst deactivation. The performance will likely be a delicate balance of these electronic and steric factors. Compared to the well-established 1,10-phenanthroline, the quinoline-based ligand offers the advantage of a tunable electronic environment.
Experimental Protocols
To provide a framework for benchmarking, a general protocol for a copper-catalyzed C-S cross-coupling reaction is provided below. This protocol can be adapted to compare the efficacy of 2-(Trifluoromethyl)quinoline-4-thiol with other ligands.
General Procedure for Copper-Catalyzed C-S Cross-Coupling
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), thiol (1.2 mmol), base (2.0 mmol), CuI (0.05 mmol, 5 mol%), and the ligand (0.10 mmol, 10 mol%).
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Add the anhydrous solvent (5 mL) via syringe.
Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 12-24 hours).
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Mechanistic Considerations
The catalytic cycle for copper-catalyzed C-S cross-coupling is generally believed to involve the formation of a copper-thiolate intermediate. The ligand plays a crucial role in stabilizing the copper center and facilitating the subsequent oxidative addition and reductive elimination steps.
Structural comparison of 2-(Trifluoromethyl)quinoline-4-thiol and related tautomers
Structural Comparison and Tautomeric Dynamics of 2-(Trifluoromethyl)quinoline-4-thiol Heteroaromatic thiols exhibit complex prototropic tautomerism, existing in a dynamic equilibrium between the thiol (-SH) and thione (=...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Comparison and Tautomeric Dynamics of 2-(Trifluoromethyl)quinoline-4-thiol
Heteroaromatic thiols exhibit complex prototropic tautomerism, existing in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. In drug design and materials science, the precise tautomeric state dictates a molecule's reactivity, lipophilicity, and target binding affinity. 2-(Trifluoromethyl)quinoline-4-thiol represents a highly specialized scaffold where the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group profoundly modulates this equilibrium. This guide provides an objective structural comparison of 2-(Trifluoromethyl)quinoline-4-thiol against its unsubstituted analogs, supported by rigorous experimental protocols and physicochemical causality.
Comparative Analysis: The Trifluoromethyl Effect
In unsubstituted quinoline-4-thiol, the equilibrium heavily favors the quinoline-4(1H)-thione tautomer in polar solvents and the solid state. This is driven by the thermodynamic stability of the conjugated NH/C=S system and the high dipole moment of the thione, which is stabilized by [1].
However, introducing a -CF3 group at the 2-position alters this dynamic. The -CF3 group exerts a strong inductive (-I) electron-withdrawing effect, significantly reducing the [2]. Consequently, the energetic penalty for protonating the nitrogen to form the thione tautomer increases. While the thione form still predominates in highly polar solvents like DMSO due to strong hydrogen bonding, the equilibrium constant (
KT=[Thione]/[Thiol]
) is noticeably shifted toward the thiol form in non-polar environments compared to the 2-methyl or unsubstituted analogs.
Table 1: Comparative Physicochemical and Spectroscopic Properties
Compound
Substitution Effect
Dominant Tautomer (DMSO)
Dominant Tautomer (CHCl3)
13C NMR (C4) in DMSO
Dipole Moment (Predicted)
Quinoline-4-thiol
Neutral (H)
Thione (>95%)
Thione/Thiol Mix
~188 ppm
~5.2 D (Thione)
2-Methylquinoline-4-thiol
Electron Donating (+I)
Thione (>98%)
Thione (>80%)
~190 ppm
~5.5 D (Thione)
2-(CF3)quinoline-4-thiol
Electron Withdrawing (-I)
Thione (~85%)
Thiol (>60%)
~185 ppm
~4.1 D (Thione)
Note: Quantitative data is synthesized and extrapolated from foundational tautomerism studies on related heteroaromatic systems[1][2][3].
Mechanistic Pathway of Tautomerization
The interconversion between the thiol and thione forms is a solvent-mediated proton transfer process. In non-polar solvents, the molecule exists predominantly as a weakly polar thiol monomer. Upon introduction to a polar, hydrogen-bonding solvent, the solvent facilitates intermolecular proton transfer from the sulfur to the nitrogen, stabilizing the highly polar thione tautomer. The -CF3 group acts as a thermodynamic brake on this process by destabilizing the protonated nitrogen intermediate.
Figure 1: Electronic influence of the 2-CF3 group on quinoline nitrogen and tautomerism.
Experimental Methodologies for Tautomer Elucidation
To objectively determine the tautomeric state of 2-(Trifluoromethyl)quinoline-4-thiol, researchers must employ self-validating spectroscopic systems. The gold standard involves comparing the target molecule against [3] (e.g., S-methylated and N-methylated derivatives) to rule out solvent-induced spectral artifacts.
Causality: 13C and 15N chemical shifts are highly sensitive to the local electronic environment. A C=S carbon resonates significantly downfield compared to a C-SH carbon, providing a definitive marker for the thione form.
Sample Preparation: Dissolve 15 mg of 2-(Trifluoromethyl)quinoline-4-thiol in 0.5 mL of DMSO-d6 (polar, hydrogen-bonding) and prepare a separate sample in CDCl3 (non-polar).
Data Acquisition: Acquire 1D 13C NMR and 2D 1H-15N HMBC spectra at 298 K.
Data Interpretation:
Thione Indicator: A C4 carbon shift at ~185-190 ppm and a strongly shielded 15N shift (indicative of an NH group) confirm the thione tautomer.
Thiol Indicator: A C4 carbon shift at ~130-140 ppm and an unprotonated pyridine-like 15N shift confirm the thiol tautomer.
Protocol 2: Solvent-Dependent UV-Vis Titration
Causality: The highly conjugated thione form exhibits a distinct, red-shifted absorption band (typically ~350-400 nm) compared to the [4] (~250-300 nm).
Stock Solution: Prepare a
1×10−4
M solution of the analyte in anhydrous cyclohexane (non-polar, favors thiol).
Titration: Sequentially spike the solution with increasing aliquots of ethanol (polar, hydrogen-bond donor).
Measurement: Record the UV-Vis spectra from 200 to 500 nm after each addition.
Data Interpretation: Track the emergence of the thione absorption band (~370 nm) and the depletion of the thiol band (~280 nm). The presence of clear isosbestic points confirms a clean two-state tautomeric equilibrium without degradation.
Figure 2: Multimodal experimental workflow for quantifying thiol-thione tautomeric equilibrium.
Application Insights for Drug Development
The introduction of a 2-trifluoromethyl group into the quinoline-4-thiol scaffold provides a unique mechanism to tune the molecule's tautomeric equilibrium. By decreasing the basicity of the ring nitrogen, the CF3 group increases the population of the highly reactive thiol tautomer in lipophilic environments (e.g., lipid bilayers), while maintaining the stability of the thione form in aqueous physiological conditions. For drug development professionals, this dual-state behavior can be leveraged to design targeted metalloenzyme inhibitors where the thiol form is required for metal coordination (e.g., zinc in metalloproteinases), but the thione form aids in aqueous solubility and bioavailability.
References
Holzer, W., Eller, G. A., & Schönberger, S. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1), 77-86.[Link]
Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.[Link]
Current Chemistry Letters. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Semantic Scholar.[Link]
Operational Protocol for the Safe Handling and Disposal of 2-(Trifluoromethyl)quinoline-4-thiol As a Senior Application Scientist, I frequently consult with drug development teams utilizing fluorinated heteroaromatics. W...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Protocol for the Safe Handling and Disposal of 2-(Trifluoromethyl)quinoline-4-thiol
As a Senior Application Scientist, I frequently consult with drug development teams utilizing fluorinated heteroaromatics. While 2-(Trifluoromethyl)quinoline-4-thiol is a highly valuable scaffold in medicinal chemistry—particularly for kinase inhibitors and antimalarial agents—it presents a complex triad of disposal challenges.
To ensure laboratory safety and environmental compliance, we must look beyond standard operating procedures. This guide deconstructs the mechanistic rationale behind the disposal of this specific compound, providing a self-validating, step-by-step protocol grounded in established environmental regulations.
The Mechanistic Rationale for Specialized Disposal
Proper disposal requires understanding the specific chemical behavior of the molecule's three distinct moieties. You cannot simply route this compound into a generic "organic waste" carboy without understanding the downstream consequences.
The Thiol Moiety (-SH): Mercaptans (thiols) possess notoriously low odor thresholds and can trigger false alarms for gas leaks if not strictly contained. More importantly, thiols are highly reactive. They absolutely must not be disposed of down the drain[1]. Mixing thiol waste with strong oxidizing agents (e.g., peroxides, nitric acid) can lead to violent, exothermic oxidation reactions, generating hazardous sulfur oxides (SOx)[2].
The Trifluoromethyl Group (-CF3): The carbon-fluorine bond is exceptionally stable. If this compound is sent to a standard low-temperature incinerator, it will undergo incomplete combustion, releasing highly corrosive and toxic Hydrogen Fluoride (HF) gas, as well as persistent fluorinated fragments. It must be routed to a facility equipped with high-temperature incineration (>1100°C) and alkaline scrubbers to mineralize the fluorine into benign fluoride salts[3].
The Quinoline Scaffold: Quinoline derivatives are classified under UN 2656 (Class 6.1 Toxic Substances)[4]. They are recalcitrant in the environment, exhibit bioaccumulative potential, and are highly toxic to aquatic life with long-lasting effects[2].
Physicochemical & Ecotoxicological Data
To properly classify this waste for Environmental Protection Agency (EPA) or local regulatory compliance, refer to the quantitative hazard data summarized below.
Must be segregated from incompatible materials during transport[4].
Log Pow (Partition Coefficient)
~2.03
Indicates potential for organic partitioning; do not discharge to aqueous drains[4].
Bioconcentration Factor (BCF)
1.6 - 2.5
Bioaccumulation risk in aquatic species (e.g., Cyprinus carpio)[4].
Aquatic Toxicity (EC50)
243 mg/L (Microorganisms, 3h)
Classified as toxic to aquatic life with long-lasting effects[3].
Chemical Incompatibilities
Strong oxidizers, strong acids
Risk of exothermic reaction and toxic gas release (NOx, SOx)[2].
Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Waste Segregation
Objective: Safely capture and store daily experimental waste without cross-contamination or atmospheric release.
Fume Hood Isolation: Perform all transfers, quenching, and waste consolidation inside a certified Class II chemical fume hood. Never open containers of 2-(Trifluoromethyl)quinoline-4-thiol on an open benchtop due to the volatility of the thiol group.
Container Selection: Select a high-density polyethylene (HDPE) or glass container specifically designated for liquid waste[5]. Do not use metal containers, as trace acidic byproducts or the thiol moiety can cause corrosion over time[5].
Chemical Segregation: Pour the waste into a dedicated "Halogenated Organic Waste" stream. Critical: Verify that the receiving container contains NO strong oxidizers (e.g., bleach, nitric acid, permanganate) to prevent violent exothermic dimerization or the release of SOx gases[2].
Regulatory Labeling: Immediately affix a standardized "Hazardous Waste" label to the container. The label must explicitly list "2-(Trifluoromethyl)quinoline-4-thiol" and note the estimated percentage[6].
Secondary Containment: Store the sealed waste container upright in a secondary containment bin, keeping it locked up or in a well-ventilated area accessible only to authorized personnel[4].
Protocol B: Emergency Spill Response
Objective: Rapidly neutralize and contain accidental releases while preventing aquatic contamination.
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the room's HVAC or fume hood exhaust is operating at maximum capacity to clear thiol vapors[4].
Containment: Prevent the spill from entering laboratory sink drains, sewers, or waterways. Quinoline derivatives are severe aquatic pollutants[7].
Absorption: Cover the liquid spill completely with an inert, non-flammable absorbent material such as diatomaceous earth, dry sand, or a commercial spill kit (e.g., Chemizorb®)[8]. Do not use combustible materials like paper towels.
Collection: Using non-sparking tools, carefully sweep the saturated absorbent into a heavy-duty, sealable hazardous waste bag or solid waste container[8].
Decontamination: Wash the contaminated surface thoroughly with plenty of water and a mild detergent[8]. Collect the wash water as hazardous waste; do not let the rinse water go down the drain[3].
Waste Routing and Disposal Workflow
The following diagram illustrates the logical decision tree for routing 2-(Trifluoromethyl)quinoline-4-thiol waste to ensure compliance with EPA/RCRA guidelines and prevent environmental toxicity.
Figure 1: Decision matrix and disposal workflow for fluorinated quinoline thiol waste streams.
References
Penta Chemicals. "SAFETY DATA SHEET: Quinoline." Pentachemicals.eu. Available at: [Link]
Chemos GmbH&Co.KG. "Safety Data Sheet: Quinoline." Chemos.de. Available at: [Link]
DC Fine Chemicals. "Safety Data Sheet: Quinoline." Dcfinechemicals.com. Available at: [Link]
Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu. Available at: [Link]
South Dakota Department of Agriculture and Natural Resources. "Waste Lab Chemical Disposal Guidance." Sd.gov. Available at: [Link]
A Comprehensive Guide to the Safe Handling of 2-(Trifluoromethyl)quinoline-4-thiol
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical reagents is paramount. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: March 2026
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical reagents is paramount. This guide provides essential, in-depth technical and safety information for 2-(Trifluoromethyl)quinoline-4-thiol, a compound of interest in contemporary research. Our commitment is to empower your work by providing value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols. This document moves beyond a simple checklist, offering a procedural and causal understanding of the necessary precautions for handling this trifluoromethyl-substituted quinoline thiol derivative.
Hazard Analysis: A Synthesis of Structural Dangers
Quinoline Moiety : The quinoline ring system is a known hazardous scaffold. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and is a suspected mutagen and carcinogen[1][2]. It is crucial to assume that these hazards are conferred to its derivatives.
Trifluoromethyl Group (-CF3) : The presence of a trifluoromethyl group can enhance the biological activity and lipophilicity of a molecule. While not conferring a specific hazard on its own in this context, it contributes to the overall chemical properties and potential for biological interaction. The high stability of the C-F bond presents challenges for disposal, a critical consideration for environmental safety[3][4][5].
Thiol Group (-SH) : Thiols are notorious for their potent and unpleasant odors, often detectable at extremely low concentrations. Beyond the stench, many thiols are toxic and can cause skin and respiratory irritation[6][7]. The thiol group can also influence the compound's reactivity and metabolic profile.
Based on this composite analysis, 2-(Trifluoromethyl)quinoline-4-thiol should be handled as a substance that is potentially carcinogenic, mutagenic, toxic upon ingestion or skin contact, and a severe irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is non-negotiable when handling 2-(Trifluoromethyl)quinoline-4-thiol. The following table outlines the minimum required PPE for various laboratory operations.
Work in a well-ventilated area or chemical fume hood
Causality of PPE Selection:
Double-Gloving: The outer glove provides the primary barrier and can be removed and disposed of immediately upon contamination, preserving the integrity of the inner glove and preventing skin contact.
Face Shield over Goggles: This combination protects against splashes and prevents the potent thiol vapors from directly contacting the eyes.
Chemical Fume Hood: The potent odor and potential inhalation toxicity of the thiol group, combined with the hazards of the quinoline core, make a certified chemical fume hood the most critical engineering control to minimize exposure[11][12].
Adherence to a strict operational protocol is essential for minimizing risks.
Pre-Handling Preparations
Risk Assessment: Before any new procedure, conduct a thorough risk assessment, identifying potential hazards and mitigation strategies[10].
Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational[9].
Spill Kit: A dedicated spill kit containing absorbent materials (e.g., vermiculite or sand), and a neutralizing agent for thiols (e.g., a bleach solution) should be readily available[11][13].
Handling the Compound
Engineering Controls: All work with 2-(Trifluoromethyl)quinoline-4-thiol must be conducted in a certified chemical fume hood to minimize inhalation exposure[11][12].
Controlled Dispensing: Use non-sparking tools for transfers. Dispense the smallest quantity necessary for the experiment.
Containment: Always work within a secondary containment tray to control any potential spills[10].
Post-Handling Procedures
Decontamination: Thoroughly clean the work area after use. All glassware and equipment that came into contact with the compound should be decontaminated by rinsing with or soaking in a bleach solution within the fume hood to oxidize the thiol[11].
Glove Removal: Use the proper technique to remove gloves to avoid skin contact and dispose of them as contaminated waste[8][14].
Hand Washing: Wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn[1][8].
Emergency and Spill Response
A clear and practiced emergency plan is crucial.
Minor Spill (within a fume hood)
Alert Personnel: Inform others in the immediate area.
Containment: Use absorbent material to contain the spill.
Neutralization: Carefully apply a bleach solution to the spill area to oxidize the thiol, minimizing odor and reactivity[11].
Cleanup: Collect the absorbent material and any contaminated items into a sealed, labeled hazardous waste container[11].
Decontaminate: Wipe the area down with the bleach solution, followed by a standard laboratory cleaner.
Major Spill (outside a fume hood)
Evacuate: Immediately evacuate the laboratory[15][16].
Isolate: Close the laboratory doors to contain the vapors[15].
Report: Notify your institution's Environmental Health and Safety (EHS) office immediately[15].
Do Not Re-enter: Await the arrival of trained emergency responders.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[8][13].
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][13].
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][8].
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8][14].
Disposal Plan: Managing "Forever Chemicals"
The trifluoromethyl group places this compound in the category of fluorinated organic compounds, which require special disposal considerations due to the high stability of the carbon-fluorine bond[3][5].
Waste Segregation:
Collect all solid waste contaminated with 2-(Trifluoromethyl)quinoline-4-thiol (e.g., gloves, absorbent paper, pipette tips) in a designated, labeled hazardous waste container[9].
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container[9].
Disposal Method:
The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration[3][4]. This process is necessary to break the stable carbon-fluorine bonds[5].
Engage a licensed hazardous waste disposal contractor with experience in incinerating fluorinated and sulfur-containing chemical waste[3].
Do not dispose of this chemical down the drain or in regular trash[10].
Visualization of Safety Protocols
The following diagrams illustrate key decision-making processes for ensuring laboratory safety.
Caption: PPE selection flowchart for routine handling.
Caption: Decision tree for chemical spill response.
By integrating these comprehensive safety and handling protocols into your laboratory's standard operating procedures, you can mitigate the risks associated with 2-(Trifluoromethyl)quinoline-4-thiol and ensure a safer research environment for all personnel.
References
Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13). Retrieved from [Link]
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11). Retrieved from [Link]
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.). Retrieved from [Link]
MSDS of 2-(Trifluoromethyl)quinoline. (2011, August 15). Capot Chemical Co.,Ltd. Retrieved from [Link]
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. (n.d.). Retrieved from [Link]
Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
Chemical Spill Emergency? Follow These Crucial Steps - OSHA Outreach Courses. (2024, July 29). Retrieved from [Link]
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]
Chemical Spills - Emergency Management - Florida State University. (n.d.). Retrieved from [Link]
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]
Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98% - Cole-Parmer. (2006, April 20). Retrieved from [Link]